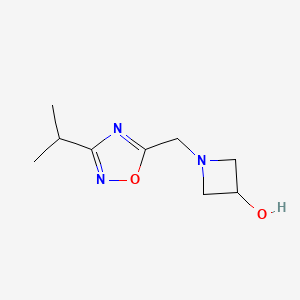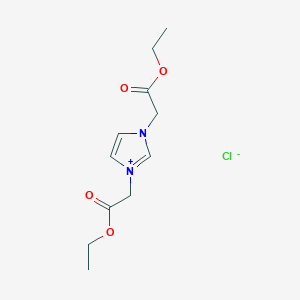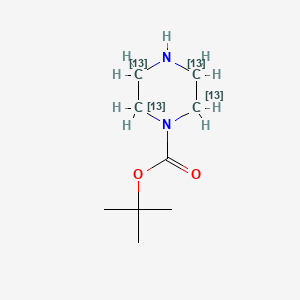
carbonic acid;N,N-diethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid;N,N-diethylethanamine: is a compound that combines the properties of carbonic acid and N,N-diethylethanamine Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while N,N-diethylethanamine is a tertiary amine with two ethyl groups attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions:
-
Carbonic Acid: Carbonic acid is typically formed by dissolving carbon dioxide in water. The reaction is as follows: [ \text{CO}_2 + \text{H}_2\text{O} \leftrightarrow \text{H}_2\text{CO}_3 ] This reaction is reversible and results in a weak acid that can dissociate into bicarbonate and hydrogen ions.
-
N,N-diethylethanamine: This compound can be synthesized through the alkylation of ammonia or primary amines with ethyl halides. For example, diethylamine can be prepared by reacting ethylamine with ethyl bromide: [ \text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{Br} \rightarrow \text{(C}_2\text{H}_5)_2\text{NH} + \text{HBr} ]
Industrial Production Methods:
Carbonic Acid: Industrially, carbonic acid is produced by dissolving carbon dioxide in water under high pressure.
N,N-diethylethanamine: This compound is produced on an industrial scale by the reaction of ammonia with ethyl chloride or ethyl bromide in the presence of a catalyst.
化学反应分析
Types of Reactions:
-
Carbonic Acid:
Dissociation: Carbonic acid dissociates into bicarbonate and hydrogen ions: [ \text{H}_2\text{CO}_3 \leftrightarrow \text{HCO}_3^- + \text{H}^+ ]
Reaction with Bases: Carbonic acid reacts with bases to form bicarbonates and carbonates.
-
N,N-diethylethanamine:
Alkylation: N,N-diethylethanamine can undergo further alkylation to form quaternary ammonium salts.
Acid-Base Reactions: It can react with acids to form salts.
Common Reagents and Conditions:
Carbonic Acid: Common reagents include carbon dioxide and water. The reaction conditions typically involve high pressure.
N,N-diethylethanamine: Common reagents include ethyl halides and ammonia. The reaction conditions often involve the use of a catalyst and elevated temperatures.
Major Products Formed:
Carbonic Acid: Bicarbonates and carbonates.
N,N-diethylethanamine: Quaternary ammonium salts and various amine derivatives.
科学研究应用
Chemistry:
Carbonic Acid: Used in studying acid-base equilibria and buffering systems.
N,N-diethylethanamine: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology:
Carbonic Acid: Plays a role in physiological processes such as respiration and pH regulation.
N,N-diethylethanamine: Studied for its potential effects on biological systems and its use in drug development.
Medicine:
Carbonic Acid: Investigated for its role in metabolic processes and potential therapeutic applications.
N,N-diethylethanamine: Explored for its potential use in pharmaceuticals and as an intermediate in drug synthesis.
Industry:
Carbonic Acid: Used in carbonated beverages and as a leaching agent in mining.
N,N-diethylethanamine: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
Carbonic Acid:
Mechanism: Carbonic acid dissociates into bicarbonate and hydrogen ions, which can participate in various biochemical reactions.
Molecular Targets: Involved in the regulation of pH in biological systems.
N,N-diethylethanamine:
Mechanism: Acts as a base and nucleophile in chemical reactions.
Molecular Targets: Can interact with various molecular targets depending on its chemical environment and the specific reactions it undergoes.
相似化合物的比较
Carbonic Acid: Similar compounds include bicarbonates and carbonates.
N,N-diethylethanamine: Similar compounds include other tertiary amines such as N,N-dimethylethanamine and N,N-diisopropylethanamine.
Uniqueness:
Carbonic Acid: Unique due to its role in the carbon cycle and its ability to form bicarbonates and carbonates.
N,N-diethylethanamine: Unique due to its specific structure and reactivity, making it useful in various chemical syntheses and industrial applications.
属性
CAS 编号 |
15715-57-8 |
|---|---|
分子式 |
C13H32N2O3 |
分子量 |
264.40 g/mol |
IUPAC 名称 |
carbonic acid;N,N-diethylethanamine |
InChI |
InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4) |
InChI 键 |
STNNHWPJRRODGI-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.CCN(CC)CC.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)


![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)

![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![(S)-8-Methyl-3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437178.png)
![(16b)-21-(Acetyloxy)-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,11,20-trione](/img/structure/B13437180.png)



